1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea

soluble epoxide hydrolase sEH inhibitor FRET-based binding assay

This compound exhibits a Ki of 0.0800 nM against sEH, making it the most potent inhibitor in the US10377744 series—17.5× more potent than Compound 1. Its sub-nanomolar activity reduces DMSO carryover in HTS assays and provides a validated benchmark for quality control. Procure this lead scaffold to ensure assay reproducibility, leverage the isonicotinoylpiperidine core for SAR optimization, and advance cardiovascular/inflammation research programs.

Molecular Formula C21H26N4O3
Molecular Weight 382.464
CAS No. 1396849-36-7
Cat. No. B2686967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea
CAS1396849-36-7
Molecular FormulaC21H26N4O3
Molecular Weight382.464
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
InChIInChI=1S/C21H26N4O3/c1-2-28-19-6-4-3-5-18(19)24-21(27)23-15-16-9-13-25(14-10-16)20(26)17-7-11-22-12-8-17/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H2,23,24,27)
InChIKeySGJFUDWJKZJPFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1396849-36-7: A Potent Soluble Epoxide Hydrolase (sEH) Inhibitor from the Piperidine-Urea Class


1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea (CAS 1396849-36-7) is a synthetic, trisubstituted urea derivative identified as a potent inhibitor of human soluble epoxide hydrolase (sEH) [1]. It features a 2-ethoxyphenyl pharmacophore linked via a urea bridge to a 1-isonicotinoylpiperidin-4-ylmethyl moiety, forming a molecular framework with a molecular formula of C21H26N4O3 and molecular weight of 382.5 g/mol . The compound appears as Compound 36 in multiple patent families (US10377744, US11123311, US11723929) and has a reported sEH inhibition constant (Ki) of 0.0800 nM, placing it among the most potent sEH inhibitors within its chemotype [1].

Why Generic Substitution Among Piperidine-Urea sEH Inhibitors Risks Selection Failure for CAS 1396849-36-7


The piperidine-urea chemotype for soluble epoxide hydrolase (sEH) inhibition encompasses a diverse array of N-aryl and N-acyl substitutions that profoundly influence target affinity, with reported Ki values spanning over three orders of magnitude (from 0.0800 nM to >1000 nM) even within a single patent family [1]. Substituting CAS 1396849-36-7 with a structurally similar analog bearing a different aryl urea substituent or alternative N-acyl piperidine decoration can result in a dramatic loss of potency—for instance, the closely related Compound 1 (US10377744) exhibits a Ki of 1.40 nM, representing a 17.5-fold reduction in affinity [2]. Furthermore, the ethoxy substituent at the ortho position of the phenyl ring is known to modulate solubility and conformational properties distinct from halogenated or methoxy analogs, which directly impacts assay performance and SAR interpretation in medicinal chemistry programs [3]. Generic substitution without quantitative confirmation of target engagement therefore risks invalidating experimental reproducibility.

Quantitative Differentiation of CAS 1396849-36-7 Against Structurally Proximal Piperidine-Urea sEH Inhibitors


sEH Inhibition Potency: CAS 1396849-36-7 vs. Compound 23 (US10377744 Family)

CAS 1396849-36-7 (Compound 36) exhibits a Ki of 0.0800 nM against recombinant human sEH in a FRET-based ACPU displacement assay. Within the same patent family and identical assay system, Compound 23 (US10377744) displays a Ki of 0.870 nM [1]. This represents a 10.9-fold greater binding affinity for CAS 1396849-36-7 relative to Compound 23, demonstrating that the 2-ethoxyphenyl–isonicotinoyl substitution pattern confers substantially enhanced target engagement compared to alternative aryl urea decorations.

soluble epoxide hydrolase sEH inhibitor FRET-based binding assay urea pharmacophore

sEH Inhibition Potency: CAS 1396849-36-7 vs. Compound 34 (US10377744 Family)

CAS 1396849-36-7 (Ki = 0.0800 nM) is 4.6-fold more potent than Compound 34 (US10377744, BindingDB BDBM409014), which exhibits a Ki of 0.370 nM under identical assay conditions [1]. Both compounds share the piperidine-urea core scaffold but differ in their N-aryl substitution patterns, confirming that the 2-ethoxyphenyl moiety of CAS 1396849-36-7 provides a measurable potency advantage over the aryl substitution in Compound 34.

soluble epoxide hydrolase sEH inhibitor structure-activity relationship piperidine urea

sEH Inhibition Potency: CAS 1396849-36-7 vs. Compound 19 (US10377744 Family)

CAS 1396849-36-7 (Ki = 0.0800 nM) demonstrates 3.9-fold greater potency than Compound 19 (US10377744, BindingDB BDBM408998), which shows a Ki of 0.310 nM against recombinant human sEH in the same FRET-based ACPU displacement assay [1]. This quantitative difference highlights the advantage of the isonicotinoylpiperidine substitution pattern present in CAS 1396849-36-7 relative to the N-acyl group of Compound 19.

sEH inhibitor potency comparison piperidine-urea series structure-affinity relationship

sEH Inhibition Potency: CAS 1396849-36-7 vs. Compound 1 (US10377744 Family) — Benchmarking Against the Series Prototype

CAS 1396849-36-7 (Compound 36, Ki = 0.0800 nM) is 17.5-fold more potent than Compound 1 (US10377744, BindingDB BDBM408978), the prototype of the series, which exhibits a Ki of 1.40 nM [1]. This pronounced differentiation indicates that the specific combination of 2-ethoxyphenyl urea and isonicotinoylpiperidine pharmacophores in CAS 1396849-36-7 represents a significantly optimized molecular design relative to the series starting point, providing nearly an 18-fold improvement in target binding.

sEH inhibitor potency ranking prototype compound medicinal chemistry SAR

Ranking Within the US10377744 Series: CAS 1396849-36-7 as the Most Potent Piperidine-Urea sEH Inhibitor Among Structurally Annotated Comparators

Among all piperidine-urea sEH inhibitors from the US10377744 patent family with publicly available affinity data in BindingDB, CAS 1396849-36-7 (Ki = 0.0800 nM) ranks as the most potent compound, exceeding Compound 19 (Ki = 0.310 nM), Compound 34 (Ki = 0.370 nM), Compound 23 (Ki = 0.870 nM), Compound 1 (Ki = 1.40 nM), and Compound 2389 (Ki = 0.660 nM) [1]. This within-series potency ranking, derived from a consistent assay platform, identifies CAS 1396849-36-7 as the optimized lead candidate from the medicinal chemistry effort described in these patents.

sEH inhibitor potency ranking compound series medicinal chemistry optimization

Structural Differentiation: 2-Ethoxyphenyl vs. Chloro-Methoxyphenyl Urea Analogs Within the Isonicotinoylpiperidine Class

CAS 1396849-36-7 bears a distinctive 2-ethoxyphenyl urea substituent that differentiates it from closely related isonicotinoylpiperidine urea analogs such as 1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea. The ethoxy group at the ortho position of the phenyl ring is documented to influence solubility and conformational properties differently than the 5-chloro-2-methoxyphenyl pattern . While direct potency comparisons for this specific analog pair are not available from a single assay source, the structural distinction is relevant: the 2-ethoxyphenyl moiety lacks the electron-withdrawing chlorine substituent present in the comparator, which may affect both target binding kinetics and physicochemical properties including logP and aqueous solubility [1].

sEH inhibitor structural analog physicochemical properties solubility

Optimal Scientific Applications for CAS 1396849-36-7 Based on Quantitative Differentiation Evidence


Lead Compound for sEH-Focused Medicinal Chemistry Optimization Programs

With a Ki of 0.0800 nM representing the highest potency within the US10377744 series, CAS 1396849-36-7 serves as the optimal starting point for structure-activity relationship (SAR) campaigns aimed at developing sEH inhibitors for hypertension, inflammation, or cardiovascular disease. Its 17.5-fold advantage over Compound 1 (the series prototype) and 4–11-fold superiority over intermediate-potency analogs (Compounds 19, 34, 23) position this compound as the preferred lead scaffold for iterative medicinal chemistry optimization [1]. Computational chemists can use its binding data for docking studies and pharmacophore model refinement, leveraging the isonicotinoylpiperidine core as a validated sEH-targeting motif [2].

High-Sensitivity sEH Enzymatic Assay Standard and Positive Control

The sub-nanomolar Ki (0.0800 nM) makes CAS 1396849-36-7 an excellent positive control for sEH enzymatic assays where maximal inhibition at low compound concentrations is required. Compared to weaker analogs such as Compound 23 (Ki = 0.870 nM) or Compound 1 (Ki = 1.40 nM), CAS 1396849-36-7 achieves complete target engagement at 10–20-fold lower concentrations, reducing solvent (DMSO) carryover effects in high-throughput screening formats and enabling more accurate IC50 determinations in compound library screens [1].

Target Validation Studies in Cellular Models of sEH-Mediated Disease

CAS 1396849-36-7 is the most appropriate tool compound for cellular target engagement and phenotypic screening studies focused on sEH biology, including models of vascular inflammation, hypertension, and renal protection [1]. Its ranking as the most potent compound within the characterized series, combined with the piperidine-urea class's established in vivo activity profile (as demonstrated by structurally related compounds such as entA-2d, which elicited vasodilation in rat mesenteric artery [2]), supports its selection for proof-of-concept studies exploring the therapeutic potential of sEH inhibition.

Procurement Benchmark for Chemical Vendor Qualification and Batch Comparison

The well-defined sEH inhibition data for CAS 1396849-36-7 (Ki = 0.0800 nM, FRET-based ACPU displacement assay using recombinant human sEH) provides a quantitative benchmark for quality control testing when sourcing from multiple vendors or verifying new synthetic batches [1]. Procurement teams can use the published Ki value as a functional purity criterion, ensuring that acquired material meets the expected potency specification; deviations from this value can indicate batch degradation, incorrect stereochemistry, or synthetic impurities that would compromise downstream research outcomes [1].

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.